alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
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Overview
Description
Trifluoromethyl compounds are widely used in the fields of pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves the activation of C–F bonds in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Photocatalytic methods have also been developed for the synthesis of α-arylated carboxylic acids, esters, and amides from exhaustive defluorination of α-trifluoromethyl alkenes .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be analyzed using various techniques. For example, the structure of 4-(Trifluoromethyl)benzyl alcohol, a related compound, is available as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Trifluoromethyl compounds can participate in various chemical reactions. For instance, α-Trifluoromethylstyrene derivatives have been successfully utilized in C–F bond activation in a CF3 group . They have also been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Physical And Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For instance, the trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .
Scientific Research Applications
Charge-Transfer Chemistry
Pyrazole derivatives, including compounds similar to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have significant roles in medicinal chemistry. A study on a related compound, 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, revealed its potential in charge-transfer chemistry with π-acceptors, leading to stable, colored products. This aspect is crucial for developing new materials and sensors with specific electronic and optical properties (Adam et al., 2021).
Synthesis of α-Amino Esters
The synthesis of α-amino acid derivatives, a class of compounds with considerable medicinal and synthetic importance, has been explored using pyrazolyl α-amino esters derivatives. This includes the study of pyrazole alcohols, where eco-friendly synthesis strategies and computational methods were employed to create new active biomolecules (Mabrouk et al., 2020).
Molecular Logic Devices
Triarylpyrazolines, a class of compounds related to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have been studied for their potential in creating molecular logic devices. These compounds, which operate through internal charge transfer and photoinduced electron transfer mechanisms, have shown promising applications in the development of advanced molecular sensors and switches (ZammitRamon et al., 2015).
Synthesis Methods
Innovative synthesis methods for producing pyrazoles, including microwave-assisted synthesis from ethynyl ketones, have been researched. This method facilitates rapid heterocyclization and helps in the efficient production of pyrazoles, which are crucial in various chemical and pharmaceutical applications (Bagley et al., 2007).
Safety And Hazards
Trifluoromethyl compounds can pose various safety hazards. For example, N-(alpha,alpha,alpha-Trifluoromethyl)piperazine, a related compound, is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGRHSYCXIDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol |
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